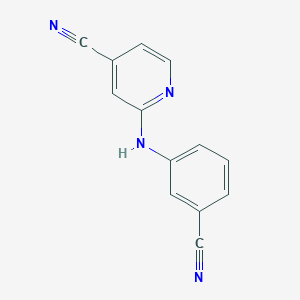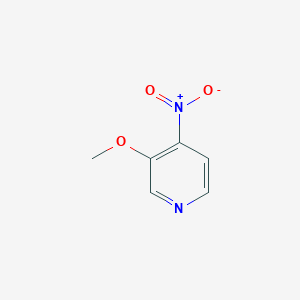
3-メトキシ-4-ニトロピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Methoxy-4-nitropyridine is an organic compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by the presence of a methoxy group (-OCH3) at the third position and a nitro group (-NO2) at the fourth position on the pyridine ring
科学的研究の応用
3-Methoxy-4-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Safety and Hazards
While specific safety and hazard information for 3-Methoxy-4-nitropyridine is not available, general safety measures for handling similar chemicals include avoiding contact with skin and eyes, not breathing dust, and handling the product only in a closed system or with appropriate exhaust ventilation .
将来の方向性
The future directions for 3-Methoxy-4-nitropyridine and similar compounds could involve the use of microreaction technology for the synthesis of fine chemicals and key pharmaceutical intermediates . This technology can increase process safety and efficiency, especially for fast, highly exothermic reactions .
作用機序
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution .
Biochemical Pathways
Nitropyridines are known to be involved in various biochemical processes due to their reactivity .
Result of Action
Nitropyridines, in general, are known to have various biological activities, including antimicrobial, antiviral, and anticancer effects .
生化学分析
Biochemical Properties
Nitropyridines, a broader class of compounds that includes 3-Methoxy-4-nitropyridine, are known to participate in various biochemical reactions
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-nitropyridine can be achieved through several methods. One common approach involves the nitration of 3-methoxypyridine using nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro derivative.
Industrial Production Methods: In an industrial setting, the production of 3-Methoxy-4-nitropyridine may involve continuous flow nitration processes to enhance safety and efficiency. This method minimizes the accumulation of potentially explosive intermediates and allows for better control over reaction parameters.
化学反応の分析
Types of Reactions: 3-Methoxy-4-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Reduction: 3-Methoxy-4-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring.
類似化合物との比較
4-Methoxy-3-nitropyridine: Similar structure but with different substitution pattern.
3-Nitropyridine: Lacks the methoxy group, leading to different reactivity and applications.
3-Methoxypyridine: Lacks the nitro group, affecting its chemical behavior.
Uniqueness: 3-Methoxy-4-nitropyridine is unique due to the combination of both methoxy and nitro groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of 3-Methoxy-4-nitropyridine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
3-methoxy-4-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6-4-7-3-2-5(6)8(9)10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGWQIOTXFPOBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595042 |
Source


|
| Record name | 3-Methoxy-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13505-07-2 |
Source


|
| Record name | 3-Methoxy-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



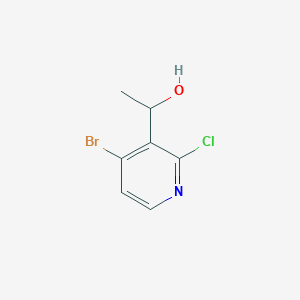

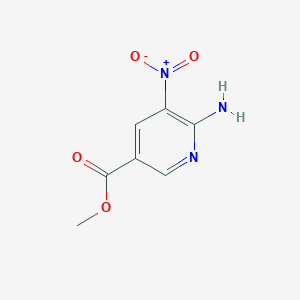



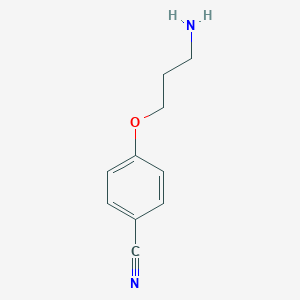


![2-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B169495.png)
